molecular formula C17H17BrN2O4 B4971224 N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide

Cat. No.: B4971224
M. Wt: 393.2 g/mol
InChI Key: YHFGRQOFGBAYBJ-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide” is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a bromine atom, a nitro group, and a phenoxy group. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Bromination: Addition of the bromine atom to the nitrated phenyl ring.

    Amidation: Formation of the amide bond by reacting an appropriate amine with a carboxylic acid derivative.

    Etherification: Introduction of the phenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The bromine atom can be substituted with other nucleophiles.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Bromine: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development due to its multiple functional groups.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with nitro and bromine groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenoxy group might enhance the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-4-(2-methylphenoxy)butanamide
  • N-(2-bromo-4-nitrophenyl)-4-(2-ethylphenoxy)butanamide

Uniqueness

“N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide” is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-12-5-2-3-6-16(12)24-10-4-7-17(21)19-15-9-8-13(20(22)23)11-14(15)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFGRQOFGBAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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